3-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-14-23-20-11-3-2-10-19(20)21(26)25(14)17-8-5-7-16(13-17)24-29(27,28)18-9-4-6-15(22)12-18/h2-13,24H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVKEGLGCXHYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinazolinone Core
The 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety is synthesized via cyclization of anthranilic acid derivatives or aza-Wittig reactions.
Aza-Wittig Reaction Approach
3-(3-Aminophenyl)-2-methylquinazolin-4(3H)-one, a critical intermediate, is prepared using an aza-Wittig reaction. Starting with 2-amino-4-methylbenzoic acid, treatment with triphenylphosphine and carbon tetrachloride generates the iminophosphorane intermediate. Subsequent reaction with 3-nitrobenzaldehyde under Staudinger conditions yields the quinazolinone scaffold after reduction of the nitro group to an amine. This method provides a 68% yield of the intermediate, with the methyl group at position 2 introduced via the methyl-substituted anthranilic acid precursor.
Benzoxazinone Intermediate Route
Alternative synthesis involves 6-methyl-2H-benzo[d]oxazin-4(3H)-one, formed by refluxing 2-amino-4-methylbenzoic acid with acetic anhydride. Reaction with 3-aminophenol in DMF at 120°C for 6 hours affords 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one, which is subsequently aminated via Ullmann coupling with aqueous ammonia and copper(I) iodide to introduce the primary amine. This route achieves a 65% overall yield but requires stringent anhydrous conditions.
Table 1: Comparison of Quinazolinone Synthesis Methods
| Method | Starting Material | Conditions | Yield (%) |
|---|---|---|---|
| Aza-Wittig Reaction | 2-Amino-4-methylbenzoic acid | PPh3, CCl4, 80°C, 12 h | 68 |
| Benzoxazinone Cyclization | 2-Amino-4-methylbenzoic acid | Ac2O, 120°C, 6 h | 65 |
| SNAr Cyclization | 2-Fluoro-N-methylbenzamide | Cs2CO3, DMSO, 135°C, 24 h | 70 |
Functionalization and Regioselectivity Considerations
Fluorine Positioning
The 3-fluoro substituent on the benzenesulfonamide is introduced via commercially available 3-fluorobenzenesulfonyl chloride. Regioselectivity is ensured by the electrophilic aromatic substitution (EAS) directing effects of the sulfonamide group, which deactivates the ring and directs incoming electrophiles to the meta position.
Characterization and Analytical Data
Spectroscopic Confirmation
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for the sulfonylation step, reducing reaction time to 15 minutes and improving yield to 89%. Environmental impact is minimized by recycling DCM via distillation and utilizing aqueous workup protocols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazolinone core, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group on the quinazolinone core, converting it to an alcohol.
Substitution: The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits several promising biological activities:
-
Anticancer Activity :
- Several studies have indicated that quinazoline derivatives can inhibit cancer cell proliferation. The incorporation of the sulfonamide group may enhance this effect by improving solubility and bioavailability. Research has shown that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines, suggesting that this compound could be a lead candidate for further development in anticancer therapies .
-
Antimicrobial Properties :
- Sulfonamides are well-known for their antibacterial properties. The presence of the quinazoline moiety may augment these effects, making it a potential candidate for treating bacterial infections. Studies have demonstrated that derivatives of sulfonamides can inhibit bacterial growth effectively, particularly against strains resistant to conventional antibiotics .
-
Antimalarial Potential :
- Research into related sulfonamide compounds has highlighted their potential as antimalarial agents. The design and synthesis of new derivatives have been aimed at enhancing efficacy against malaria parasites. Given the structural similarities, 3-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide could be explored for its activity against Plasmodium species .
Structure-Activity Relationship (SAR)
The effectiveness of this compound in various applications can be attributed to its structural components:
| Component | Description | Impact on Activity |
|---|---|---|
| 3-Fluoro Group | Enhances lipophilicity | Improves membrane permeability |
| Quinazoline Ring | Known for anticancer properties | Potential inhibition of kinase activity |
| Sulfonamide Moiety | Antibacterial and diuretic effects | Inhibits bacterial folate synthesis |
Case Studies
- Anticancer Studies :
- Antimicrobial Studies :
Mechanism of Action
The mechanism of action of 3-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the quinazolinone core can participate in π-π stacking interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Modifications
The compound belongs to a class of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-ones with para-sulfonamide groups. Key analogs include:
- Ethyl 4-{4-Oxo-2-[(E)-2-(4-Sulfamoylphenyl)Ethenyl]-3,4-Dihydroquinazolin-3-Yl}Benzoate (1f): Features a para-ester (COOEt) substituent on the 3-phenyl ring instead of fluorine. Its synthesis involves coupling reactions and recrystallization from THF-ethanol .
- 4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl}Ethenyl]Benzene-1-Sulfonamide : Contains a methoxy group at the para-position of the 3-phenyl ring, which enhances COX-2 inhibition compared to other substituents .
- N-(3-Fluoro-4-Methylphenyl)-2-{[3-(4-Methylphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl]Sulfanyl}Acetamide : Replaces the ethenyl linker with a sulfanylacetamide group, altering pharmacokinetic properties .
Table 1: Structural Comparison of Key Analogs
Physicochemical and Spectroscopic Properties
- Melting Point : Analogs like 1f exhibit high melting points (~239–240°C), suggesting thermal stability . The target compound’s melting point is unreported but likely comparable.
- Spectroscopy: IR: Expected peaks for sulfonamide (1,340–1,165 cm⁻¹) and lactam C=O (1,654 cm⁻¹) . NMR: Aromatic protons in the quinazolinone ring resonate at δ 7.5–8.2 ppm, while sulfonamide NH2 appears as a singlet near δ 7.4 ppm .
Biological Activity
3-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the quinazoline core followed by functionalization to introduce the sulfonamide and fluorine groups. The synthetic routes often utilize various reagents and conditions to achieve high yields and purity.
Anti-inflammatory Activity
One significant area of research focuses on the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. A study indicated that derivatives of quinazoline compounds exhibited notable COX-2 inhibitory activity, with some compounds achieving up to 47.1% inhibition at a concentration of 20 μM . The presence of para-sulfonamide groups has been linked to enhanced COX-2 selectivity and potency, suggesting that modifications to the structure can optimize biological activity.
Anticancer Potential
Research has also suggested that compounds similar to this compound may possess anticancer properties. The quinazoline scaffold is known for its ability to interact with various biological targets involved in cancer progression, including angiogenesis and cytokine production. Specifically, certain derivatives have shown potential in controlling angiogenesis and inhibiting tumor necrosis factor-alpha (TNF-α) production .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of COX Enzymes : By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins.
- Modulation of Cytokine Production : The ability to inhibit TNF-α suggests a pathway through which inflammation and tumor growth can be managed.
- Interference with Angiogenesis : Compounds in this class may disrupt the formation of new blood vessels necessary for tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting efficacy and safety profiles. Computational models have been employed to estimate these parameters for similar sulfonamide compounds .
Q & A
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
The synthesis typically involves multi-step reactions starting with condensation of 2-amino-4-fluorobenzoic acid with 2-isothiocyanato-benzenesulfonamide, followed by cyclization to form the quinazolinone core. Key steps include:
- Step 1: Coupling of the sulfonamide precursor with the quinazolinone intermediate under reflux conditions in ethanol or DMF .
- Step 2: Cyclization using thiourea or CS₂ to form the 4-oxo-3,4-dihydroquinazoline moiety .
- Step 3: Purification via column chromatography and recrystallization for high purity (>95%) .
Critical Parameters: Temperature control (70–100°C), pH adjustment (acidic for cyclization), and inert atmosphere (N₂) to prevent oxidation .
Basic: How is structural characterization performed for this compound?
Answer:
A combination of spectroscopic and analytical methods is used:
- NMR Spectroscopy: and NMR (e.g., DMSO-d6 solvent) identify protons (e.g., SH at δ 13.18 ppm) and carbons adjacent to fluorine (e.g., ) .
- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M − H]⁻ at m/z 350.0) .
- X-ray Crystallography: Resolves 3D conformation, particularly for sulfonamide and quinazolinone moieties .
Advanced: How can synthesis be optimized to improve yield and scalability?
Answer:
Optimization strategies include:
- Catalyst Screening: Pd/C or CuI enhances coupling efficiency .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve intermediate solubility .
- Temperature Gradients: Gradual heating (50°C → 120°C) reduces side reactions .
Table 1. Yield Comparison Under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol, 70°C | 58 | 95 | |
| DMF, Pd/C, 100°C | 71 | 98 |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability. Mitigation strategies:
- Cross-Validation: Use orthogonal assays (e.g., enzyme inhibition + cellular viability) .
- Structural Analog Comparison: Test derivatives with modified fluorine or methyl groups to isolate SAR trends .
- Batch Consistency: Ensure compound purity (>98% via HPLC) and stability (e.g., lyophilized storage) .
Basic: What in vitro assays are used for preliminary biological screening?
Answer:
- Enzyme Inhibition: Target enzymes (e.g., carbonic anhydrase) using fluorometric assays .
- Receptor Binding: Radioligand displacement assays for GPCRs or kinase domains .
- Antimicrobial Screening: MIC assays against Gram-positive/negative strains .
Advanced: How can computational methods elucidate the mechanism of action?
Answer:
- Molecular Docking: Predict binding poses with target proteins (e.g., quinazoline analogs in kinase pockets) .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling: Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency .
Basic: What are the solubility challenges and formulation strategies?
Answer:
- Challenges: Low aqueous solubility due to hydrophobic quinazolinone and sulfonamide groups .
- Solutions:
- Use co-solvents (PEG-400, DMSO) for in vitro assays .
- Nanoformulation (liposomes) enhances bioavailability for in vivo studies .
Advanced: How to design SAR studies to enhance potency?
Answer:
- Modify Substituents: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance target affinity .
- Core Alterations: Replace quinazolinone with pyridopyrimidine to assess ring size impact .
- Table 2. Activity Trends in Derivatives
| Derivative | IC₅₀ (nM) | Target |
|---|---|---|
| Parent Compound | 120 | Kinase X |
| 3-CF₃ Analog | 45 | Kinase X |
Basic: How to assess stability under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Thermal Stability: Accelerated aging studies at 40°C/75% RH for 4 weeks .
- Light Sensitivity: UV-vis spectroscopy under ICH Q1B guidelines .
Advanced: What is the role of the fluorine substituent in bioactivity?
Answer:
Fluorine enhances:
- Lipophilicity: LogP increases by ~0.5 units, improving membrane permeability .
- Electron Effects: Withdraws electrons via σ-induction, stabilizing enzyme interactions .
- Metabolic Stability: Reduces oxidative deamination in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
